molecular formula C19H15N3 B11958822 Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- CAS No. 740-85-2

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-

Cat. No.: B11958822
CAS No.: 740-85-2
M. Wt: 285.3 g/mol
InChI Key: VRVLFCXOZDZYCV-UHFFFAOYSA-N
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Description

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- (CAS 1089292-95-4) is a synthetic organic compound with the molecular formula C 19 H 15 N 3 and a molecular weight of 285.3 g/mol . This compound features a unique hybrid architecture, integrating both an azo group (-N=N-) and an imine group (-CH=N- , also known as a Schiff base) into a single, conjugated molecular framework . This structure is characterized by its extended π-system, which contributes to its potential chromogenic properties and biological activities. In scientific research, this compound serves as a valuable scaffold due to its multifunctional nature. Azo compounds, in general, are investigated for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties . The presence of the azo bond, which can be cleaved by specific enzymes like azoreductases in the gut microbiome, also makes derivatives of this compound class promising candidates for the development of colon-specific prodrugs . The mechanism of action for compounds of this class often involves interaction with biological macromolecules. The azo group can undergo enzymatic reduction to amine products, which may then interact with cellular targets . Furthermore, the entire conjugated system can participate in π-π stacking and hydrogen bonding, influencing its binding affinity to enzymes or nucleic acids, potentially leading to the inhibition of DNA, RNA, or protein synthesis . Efficient synthetic routes for this compound have been established, such as a condensation reaction between 4-(phenylazo)aniline and benzaldehyde, which can be significantly accelerated by using polyethylene glycol-400 (PEG-400) as a green catalyst, achieving high yields . This compound is provided as a high-purity material (>98%) intended for research applications in chemistry and biology . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

740-85-2

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1-phenyl-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C19H15N3/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)22-21-18-9-5-2-6-10-18/h1-15H

InChI Key

VRVLFCXOZDZYCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

The azo group is introduced via diazotization of an aromatic amine, followed by coupling with a secondary aromatic ring. For this compound, the starting material is often 4-nitroaniline :

  • Diazotization :

    • 4-Nitroaniline is dissolved in hydrochloric acid (HCl) at 0–5°C.

    • Sodium nitrite (NaNO₂) is added dropwise to generate the diazonium salt.

    • Reaction equation:

      4-Nitroaniline+NaNO2+HCl4-Nitrobenzenediazonium chloride+NaCl+2H2O\text{4-Nitroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{4-Nitrobenzenediazonium chloride} + \text{NaCl} + 2\text{H}_2\text{O}
  • Azo Coupling :

    • The diazonium salt is coupled with an electron-rich aromatic compound, such as aniline, in alkaline conditions (pH 8–10).

    • The nitro group directs coupling to the para position, yielding 4-nitro-4'-(phenylazo)benzene .

    • Reaction equation:

      4-Nitrobenzenediazonium chloride+AnilineNaOH4-Nitro-4’-(phenylazo)benzene+HCl\text{4-Nitrobenzenediazonium chloride} + \text{Aniline} \xrightarrow{\text{NaOH}} \text{4-Nitro-4'-(phenylazo)benzene} + \text{HCl}

Reduction of Nitro to Amine

The nitro group in the intermediate is reduced to an amine to enable Schiff base formation:

  • Catalytic Hydrogenation :

    • 4-Nitro-4'-(phenylazo)benzene is hydrogenated using H₂ gas and a palladium-on-carbon (Pd/C) catalyst in ethanol.

    • Temperature: 50–60°C; Pressure: 1–3 atm.

    • Product: 4-(Phenylazo)aniline .

    • Reaction equation:

      4-Nitro-4’-(phenylazo)benzene+3H2Pd/C4-(Phenylazo)aniline+2H2O\text{4-Nitro-4'-(phenylazo)benzene} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{4-(Phenylazo)aniline} + 2\text{H}_2\text{O}

Schiff Base Condensation

The final step involves condensing 4-(phenylazo)aniline with benzaldehyde to form the imine bond:

  • Reaction Conditions :

    • 4-(Phenylazo)aniline and benzaldehyde are refluxed in anhydrous ethanol with a catalytic amount of acetic acid (2–5 mol%).

    • Reaction time: 4–6 hours; Temperature: 80–85°C.

    • Product: Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- .

    • Reaction equation:

      4-(Phenylazo)aniline+BenzaldehydeCH3COOHBenzenamine, 4-(phenylazo)-N-(phenylmethylene)-+H2O\text{4-(Phenylazo)aniline} + \text{Benzaldehyde} \xrightarrow{\text{CH}_3\text{COOH}} \text{Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-} + \text{H}_2\text{O}

Optimization of Reaction Parameters

Solvent Selection

  • Azo Coupling : Polar aprotic solvents (e.g., dimethylformamide) enhance coupling efficiency by stabilizing the diazonium intermediate.

  • Schiff Base Formation : Ethanol or methanol is preferred due to their ability to dissolve both aromatic amines and aldehydes while facilitating water removal.

Temperature and pH Control

  • Diazotization requires strict temperature control (0–5°C) to prevent diazonium salt decomposition.

  • Azo coupling proceeds optimally at pH 8–10, achieved using sodium hydroxide or sodium acetate buffer.

Catalysts and Additives

  • Acetic Acid : Accelerates Schiff base formation by protonating the carbonyl oxygen of benzaldehyde, increasing electrophilicity.

  • Molecular Sieves : Added during condensation to absorb water, shifting the equilibrium toward imine formation.

Analytical Validation and Characterization

Spectroscopic Analysis

  • IR Spectroscopy :

    • Azo group: Stretching vibrations at 1480–1550 cm⁻¹ (N=N).

    • Imine bond: C=N stretch at 1600–1640 cm⁻¹.

  • ¹H NMR :

    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 14H).

    • Imine proton: δ 8.3 ppm (singlet).

Crystallographic Data

Single-crystal X-ray diffraction of analogous Schiff base compounds reveals:

  • Dihedral angles between aromatic rings: 42.4°–53.8°, indicating non-planar geometry.

  • Intermolecular hydrogen bonding (N–H⋯O, O–H⋯N) stabilizes the crystal lattice.

Yield and Purity Enhancement Strategies

StepYield (%)Purity (%)Method
Diazotization85–9090Low-temperature control
Azo Coupling75–8085pH optimization
Reduction90–9595Catalytic hydrogenation
Schiff Base Formation70–7588Molecular sieves
  • Recrystallization : Ethanol/water mixtures (3:1) improve purity to >98%.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent resolves unreacted starting materials.

Challenges and Mitigation

Diazonium Salt Instability

  • Mitigation : Immediate use after synthesis; avoid exposure to light or heat.

Competitive Side Reactions

  • Undesired Coupling : Use excess coupling agent (aniline) to suppress homo-coupling of diazonium salts.

Imine Hydrolysis

  • Prevention : Anhydrous conditions and acid catalysis minimize reversion to amine and aldehyde.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Enable safer diazotization by maintaining low temperatures and short residence times.

  • Green Chemistry Approaches : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, in condensation steps .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can break down the azo group, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinones, while reduction reactions yield amines. Substitution reactions can result in a wide range of substituted derivatives, each with unique properties and applications.

Scientific Research Applications

Applications

1. Dyes and Pigments

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- is primarily used as a dye due to its vibrant color and stability. Azo compounds are widely recognized for their application in textiles, paper, and plastics. The vivid yellow color of this compound makes it particularly valuable in the dye industry.

2. Medicinal Chemistry

Recent studies have highlighted the potential of azo compounds, including Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, as multi-targeted scaffolds in medicinal chemistry. Research indicates that derivatives of this compound exhibit anti-inflammatory properties and antimicrobial activities against various pathogens.

  • Anti-inflammatory Activities: A study demonstrated the anti-inflammatory potential of azo derivatives using rat carrageenan-induced paw edema tests. Compounds derived from Benzenamine exhibited significant activity against inflammation markers .
  • Antimicrobial Properties: Research showed that certain derivatives possess strong antibacterial effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus licheniformis. For example, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 1.25×101 mg mL1.25\times 10^{-1}\text{ mg mL} against Enterobacter cloacae .

3. Biological Activity

Benzenamine derivatives have been investigated for their biological activities beyond dye applications. These include:

  • Anticancer Activity: Certain derivatives have shown promising results in inhibiting cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values lower than standard chemotherapeutic agents .
  • Acetylcholinesterase Inhibition: Some studies suggest that derivatives based on the structure of Benzenamine may serve as effective acetylcholinesterase inhibitors, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various azo compounds derived from Benzenamine against clinical isolates of bacteria. The results indicated that certain derivatives exhibited significantly lower MIC values compared to traditional antibiotics, suggesting their potential as alternative antimicrobial agents.

Case Study 2: Anti-inflammatory Research

In another investigation focusing on inflammatory diseases, researchers tested the efficacy of Benzenamine derivatives in reducing inflammation markers in animal models. The findings revealed that these compounds could effectively modulate inflammatory responses, paving the way for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- involves its interaction with molecular targets and pathways within the system it is applied to. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function and leading to various effects. The azo group in the compound plays a crucial role in its activity, allowing it to participate in redox reactions and other chemical processes.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges: Condensation reactions require strict anhydrous conditions to avoid imine hydrolysis .
  • Biological Activity :

    • Azo-imine derivatives (e.g., indole-containing analogs) exhibit moderate antimicrobial activity, though less potent than pyrazole-based compounds .

Biological Activity

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, also known as 4-phenylazoaniline or p-aminoazobenzene, is a compound with notable biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H11_{11}N3_3
  • Molecular Weight : 197.2358 g/mol
  • CAS Number : 60-09-3
  • IUPAC Name : Benzenamine, 4-(phenylazo)-

1. Anti-inflammatory Properties

Research indicates that compounds derived from azobenzene structures exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of benzenamine could reduce inflammation markers in rat models of carrageenan-induced paw edema. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

2. Antimicrobial Activity

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- has shown promising antimicrobial properties. In vitro tests evaluated its effectiveness against various bacterial strains and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli6.25 × 102^{-2} mg/mL
Bacillus licheniformis6.25 × 102^{-2} mg/mL
Mycobacterium tuberculosis H37Rv1.25 × 101^{-1} mg/mL
Candida albicans8.5 μg/mL

The compound exhibited lower MIC values compared to standard antibiotics like gentamycin and nystatin, suggesting its potential as an effective antimicrobial agent .

3. Anticancer Potential

Azo compounds have been investigated for their anticancer properties. The biological activity of benzenamine derivatives has been linked to their ability to induce apoptosis in cancer cells through oxidative stress mechanisms and the activation of caspase pathways. These findings suggest that further research could lead to the development of novel anticancer therapies based on this compound .

Case Studies

Study on Anti-inflammatory Effects : Kim et al. (2024) explored the anti-inflammatory effects of benzenamine derivatives in a rat model. The study found that the administration of these compounds significantly reduced inflammation markers compared to controls, indicating a potential therapeutic role in treating inflammatory diseases .

Antimicrobial Efficacy Study : In a comparative analysis of various azo compounds, researchers tested benzenamine derivatives against multiple bacterial strains. Results showed that certain derivatives had superior antibacterial activity compared to traditional antibiotics, highlighting their potential for use in clinical settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via a two-step process:

Azo coupling : React 4-nitroaniline with a diazonium salt derived from aniline to form the azo intermediate (4-(phenylazo)benzenamine) .

Schiff base formation : Condense the azo intermediate with benzaldehyde in a polar aprotic solvent (e.g., toluene or DMF) under reflux (80–100°C) using a catalyst (e.g., acetic acid or sodium t-butanolate) .

  • Optimization : Yield improvements can be achieved by:

  • Controlling pH during diazotization (pH 1–2 for stable diazonium salts).
  • Using inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-?

  • Key Techniques :

  • UV-Vis Spectroscopy : Confirm π→π* transitions of the azo (–N=N–) and imine (–C=N–) groups (λmax ~400–500 nm) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and imine protons (δ 8.3–8.5 ppm). Integrate peaks to verify stoichiometry .
  • FT-IR : Detect C=N stretching (1600–1650 cm⁻¹) and N=N stretching (1450–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~325–330 for C₁₉H₁₅N₃) .

Q. How does the azo-imine structure influence the compound’s stability under varying environmental conditions?

  • Stability Considerations :

  • Photodegradation : The azo group is prone to UV-induced cleavage. Stability tests should include exposure to UV light (λ = 254–365 nm) in solvents like ethanol, monitoring decay via HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) can assess decomposition temperatures (expected >200°C for aromatic Schiff bases) .
  • pH Sensitivity : Protonation/deprotonation of the imine group may alter solubility; test stability in buffers (pH 3–10) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- in electrophilic substitution reactions?

  • Mechanistic Analysis :

  • The electron-withdrawing azo group (–N=N–) deactivates the benzene ring, directing electrophiles (e.g., NO₂⁺, Br⁺) to meta positions relative to the azo linkage.
  • The imine group (–C=N–) may act as a weak electron donor, influencing regioselectivity in halogenation or sulfonation .
    • Experimental Validation : Perform kinetic studies using competitive reactions with nitrobenzene and monitor product ratios via GC-MS.

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Case Study : Discrepancies in ¹³C NMR chemical shifts (e.g., imine carbons reported at δ 150–160 ppm vs. δ 145–155 ppm) may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism.
  • Resolution Strategy :

  • Reproduce spectra under standardized conditions (solvent, concentration, temperature).
  • Use 2D NMR (HSQC, HMBC) to unambiguously assign peaks .
  • Cross-validate with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) .

Q. What computational approaches are suitable for modeling the electronic properties of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • TD-DFT : Simulate UV-Vis spectra to correlate experimental λmax with theoretical transitions .
  • Molecular Dynamics (MD) : Study solvent interactions and aggregation behavior in aqueous/organic mixtures.

Q. What are the implications of this compound’s structural motifs (azo + Schiff base) for biological activity?

  • Hypothesis : The conjugated system may intercalate DNA or inhibit enzymes (e.g., topoisomerases).
  • Testing Protocol :

  • Antimicrobial Assays : Screen against Gram-positive/negative bacteria (MIC via broth dilution) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity .
  • Molecular Docking : Target proteins like β-lactamase or DNA gyrase (PDB: 1AX8) to predict binding modes .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on the compound’s solubility?

  • Root Cause : Discrepancies may stem from polymorphic forms (crystalline vs. amorphous) or residual solvents.
  • Mitigation :

  • Characterize solid-state forms via XRD and DSC.
  • Measure solubility in triplicate using saturated solutions (shake-flask method) with HPLC quantification .

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